molecular formula C15H17N3OS B14435221 6-[2-(5,5-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 78143-97-2

6-[2-(5,5-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14435221
CAS No.: 78143-97-2
M. Wt: 287.4 g/mol
InChI Key: DZWKGDQSTVJTSM-UHFFFAOYSA-N
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Description

6-[2-(5,5-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes a benzothiazole ring and a hydrazinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(5,5-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the hydrazinylidene group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-[2-(5,5-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazinylidene group, leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

6-[2-(5,5-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 6-[2-(5,5-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 6,6′-bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1,2,4-benzotriazin-3-yl)-2,2′:6′,2′′-terpyridine
  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
  • Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-

Uniqueness

What sets 6-[2-(5,5-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one apart is its unique combination of a benzothiazole ring and a hydrazinylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

78143-97-2

Molecular Formula

C15H17N3OS

Molecular Weight

287.4 g/mol

IUPAC Name

2-[(5,5-dimethyl-6,7-dihydro-4H-1,3-benzothiazol-2-yl)diazenyl]phenol

InChI

InChI=1S/C15H17N3OS/c1-15(2)8-7-13-11(9-15)16-14(20-13)18-17-10-5-3-4-6-12(10)19/h3-6,19H,7-9H2,1-2H3

InChI Key

DZWKGDQSTVJTSM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1)N=C(S2)N=NC3=CC=CC=C3O)C

Origin of Product

United States

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